molecular formula C9H7NOS2 B3320310 2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one CAS No. 122942-04-5

2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one

Cat. No. B3320310
CAS RN: 122942-04-5
M. Wt: 209.3 g/mol
InChI Key: XHDCYMOALUOGGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves various methods, including cyclization reactions. Researchers have explored both traditional synthetic routes and novel approaches. For instance, condensation reactions between appropriate precursors can yield 2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one. Detailed synthetic pathways can be found in the literature .

Scientific Research Applications

Antimycobacterial Properties

  • Dearomatization and Decarbonylation in Antitubercular Agents : 4H-Benzo[e][1,3]thiazinones (BTZs), like 2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one, show significant in vitro antimycobacterial properties. Dearomatization and decarbonylation of BTZs impact their antimycobacterial effectiveness. For instance, dearomatized 4,5-dimethyl-5H- and 4,7-dimethyl-7H-benzo[e][1,3]thiazines, derived from BTZs, were found inactive against Mycobacterium tuberculosis and Mycobacterium smegmatis (Richter et al., 2022).

Synthesis and Chemical Transformations

  • Chemoselective Synthesis of Heterocycles : BTZ derivatives are involved in chemoselective reactions producing structurally diverse six-membered heterocycles, demonstrating the versatility of BTZs in synthetic chemistry (Dong et al., 2018).
  • Temperature-Controlled Cyclization : Temperature-dependent oxidation/decarboxylative cyclization of isothiocyanates and isatins yields 4H-benzo[d][1,3]thiazin-4-ones, highlighting the compound's reactivity under controlled conditions (Zhou et al., 2017).
  • Microwave-Assisted Synthesis : Microwave irradiation facilitates the synthesis of benzo[b][1,4]thiazin-3(4H)-one derivatives, showcasing a method for rapid and efficient production of BTZ derivatives (Zuo et al., 2008).

Biological Activities

  • Antibacterial and Antioxidant Properties : Certain BTZ derivatives exhibit promising antibacterial and antioxidant activities, suggesting potential pharmaceutical applications (Zia-ur-Rehman et al., 2009).
  • Anticonvulsant Activity : Some BTZ derivatives have been synthesized and evaluated for their anticonvulsant activity, indicating potential therapeutic uses in neurological disorders (Zhang et al., 2010).

Mechanism of Action

2-(Methylthio)-4H-benzo[e][1,3]thiazin-4-one may exhibit biological activity, as suggested by its structural features. Researchers have explored its potential as an antitubercular agent . Understanding its mechanism of action involves studying its interactions with cellular targets, enzymatic pathways, and potential inhibition of specific processes.

properties

IUPAC Name

2-methylsulfanyl-1,3-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c1-12-9-10-8(11)6-4-2-3-5-7(6)13-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDCYMOALUOGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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